Elucidating the Structure of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Technical Guide
Elucidating the Structure of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the structure elucidation of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This document outlines the key chemical properties, a plausible synthetic pathway, and detailed spectroscopic analysis essential for the unambiguous identification and characterization of this compound.
Compound Identity and Properties
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a halogenated heterocyclic compound featuring a fused thieno-pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, which are fundamental components of DNA and RNA.[1] The presence of reactive chloro- and bromo- substituents makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities.[2][3]
Table 1: Chemical Identifiers and Properties of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
| Property | Value | Reference |
| IUPAC Name | 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | [4] |
| CAS Number | 41102-25-4 | [4] |
| Molecular Formula | C₆HBrCl₂N₂S | [4] |
| Molecular Weight | 283.96 g/mol | [4] |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | [4] |
| InChIKey | SELNIRJYLYMJKG-UHFFFAOYSA-N | [4] |
| Appearance | Light yellow solid | [5] |
Proposed Synthetic Pathway
The synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine can be achieved through a two-step process starting from thieno[3,2-d]pyrimidin-2,4-dione. This involves the bromination of the thiophene ring followed by the chlorination of the pyrimidine ring.
A plausible synthetic route is outlined below:
-
Bromination: Thieno[3,2-d]pyrimidin-2,4-dione is treated with bromine to introduce a bromine atom at the 7-position of the thiophene ring, yielding 7-bromothieno[3,2-d]pyrimidin-2,4-dione.[1]
-
Chlorination: The resulting 7-bromo derivative is then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl groups on the pyrimidine ring with chlorine atoms, affording the final product, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.[1][6]
Workflow for Structure Elucidation
The structural confirmation of a synthesized compound like 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine follows a logical workflow, beginning with the synthesis and culminating in a comprehensive spectroscopic analysis.
Caption: Workflow for the synthesis and structural elucidation of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Spectroscopic Data (Predicted)
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the heterocyclic rings.
Table 2: Predicted Mass Spectrometry Data for C₆HBrCl₂N₂S
| m/z (Predicted) | Interpretation |
| 282, 284, 286 | Molecular ion peak cluster ([M]⁺) exhibiting the characteristic isotopic pattern for one bromine and two chlorine atoms. |
| 247, 249, 251 | Fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺). |
| 203, 205 | Fragment corresponding to the loss of a bromine atom ([M-Br]⁺). |
¹H NMR Spectroscopy
The ¹H NMR spectrum of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is expected to be simple, showing a single signal for the lone proton on the thiophene ring.
Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | Singlet | 1H | H-6 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, Cl, Br).
Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-2, C-4 |
| ~ 150 - 155 | C-7a |
| ~ 130 - 135 | C-5a |
| ~ 125 - 130 | C-6 |
| ~ 115 - 120 | C-7 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C=C and C=N bonds within the aromatic rings, as well as C-Cl and C-Br stretching vibrations.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
| 850 - 550 | C-Cl stretch |
| 690 - 515 | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
-
Step 1: Bromination of thieno[3,2-d]pyrimidin-2,4-dione. In a suitable reaction vessel, dissolve thieno[3,2-d]pyrimidin-2,4-dione in an appropriate solvent. Add bromine dropwise to the solution at a controlled temperature (e.g., 90°C).[1] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and isolate the crude 7-bromothieno[3,2-d]pyrimidin-2,4-dione. Purify the product by recrystallization or column chromatography.
-
Step 2: Chlorination of 7-bromothieno[3,2-d]pyrimidin-2,4-dione. To the purified 7-bromo intermediate, add phosphorus oxychloride (POCl₃), optionally with a catalyst such as N,N-dimethylaniline or dimethylaminopyridine.[1] Reflux the mixture for several hours, monitoring the reaction by TLC. After completion, carefully quench the excess POCl₃ with ice water. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Purify the final product by column chromatography or recrystallization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, coupling constants (J) in Hertz (Hz), and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For solid samples, ATR-FTIR is a convenient alternative.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
The structure of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine can be confidently elucidated through a systematic approach that combines a plausible synthetic route with comprehensive spectroscopic analysis. While experimental data is not widely published, predictions based on the known behavior of similar chemical structures provide a robust framework for its characterization. The methodologies and data presented in this guide offer a solid foundation for the synthesis, identification, and further investigation of this and related thieno[3,2-d]pyrimidine derivatives in the pursuit of novel therapeutic agents.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine--NanJing Cynthia Technology Co., Ltd. [web1.chinanetsun.com]
- 6. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
7-Bromo-4-chloro-2-methoxythieno[3,2-d]pyrimidine
7-Bromo-2,4-bis(methoxy)thieno[3,2-d]pyrimidine
4-Anilino-7-bromo-2-methoxythieno[3,2-d]pyrimidine